molecular formula C12H12N2O8 B14072854 Diethyl 4,6-dinitrobenzene-1,3-dicarboxylate

Diethyl 4,6-dinitrobenzene-1,3-dicarboxylate

Katalognummer: B14072854
Molekulargewicht: 312.23 g/mol
InChI-Schlüssel: XKZLICUVBJHUEH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Diethyl 4,6-dinitrobenzene-1,3-dicarboxylate is an organic compound characterized by the presence of two nitro groups and two ester groups attached to a benzene ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Diethyl 4,6-dinitrobenzene-1,3-dicarboxylate typically involves the nitration of diethyl benzene-1,3-dicarboxylate. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of nitro groups at the 4 and 6 positions of the benzene ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and optimize yield. The reaction mixture is then subjected to purification processes such as recrystallization to obtain the pure compound .

Analyse Chemischer Reaktionen

Types of Reactions: Diethyl 4,6-dinitrobenzene-1,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide.

Major Products:

Wissenschaftliche Forschungsanwendungen

Diethyl 4,6-dinitrobenzene-1,3-dicarboxylate has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to undergo specific reactions.

    Medicine: Explored for its potential in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of Diethyl 4,6-dinitrobenzene-1,3-dicarboxylate involves its reactivity towards nucleophiles and reducing agents. The nitro groups act as strong electron-withdrawing groups, making the benzene ring susceptible to nucleophilic attack. This property is exploited in various chemical transformations and applications .

Vergleich Mit ähnlichen Verbindungen

    Dimethyl 4,6-dinitrobenzene-1,3-dicarboxylate: Similar structure but with methyl ester groups instead of ethyl.

    Diethyl 4,6-diaminobenzene-1,3-dicarboxylate: Reduction product of the compound.

    Diethyl 4,6-dibromobenzene-1,3-dicarboxylate: Brominated derivative with different reactivity.

Uniqueness: Diethyl 4,6-dinitrobenzene-1,3-dicarboxylate is unique due to its dual nitro groups, which impart distinct electronic properties and reactivity patterns. This makes it a valuable compound for various synthetic and research applications.

Eigenschaften

Molekularformel

C12H12N2O8

Molekulargewicht

312.23 g/mol

IUPAC-Name

diethyl 4,6-dinitrobenzene-1,3-dicarboxylate

InChI

InChI=1S/C12H12N2O8/c1-3-21-11(15)7-5-8(12(16)22-4-2)10(14(19)20)6-9(7)13(17)18/h5-6H,3-4H2,1-2H3

InChI-Schlüssel

XKZLICUVBJHUEH-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)OCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.